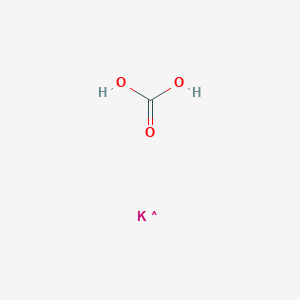

Carbonic acid, potassium salt

Vue d'ensemble

Description

Potassium Carbonate is a naturally occurring white powder that is easily soluble in water and insoluble in ethanol . It is also known as Carbonate of potash, Dipotassium carbonate, or Pearl ash . It is widely used in the production of glass and soap .

Synthesis Analysis

Potassium Carbonate (K2CO3) is produced by the reaction of carbon dioxide with the respective oxide or hydroxide . For example, Sodium Carbonate is obtained by a method named Solvay process by the chemical reaction of limestone (CaCO3) and sodium chloride (NaCl) .Molecular Structure Analysis

The molecular structure of Potassium Carbonate is represented by the linear formula K2CO3 . The molecular weight of Potassium Carbonate is 138.21 . The InChI key of Potassium Carbonate is BWHMMNNQKKPAPP-UHFFFAOYSA-L .Chemical Reactions Analysis

Potassium Carbonate’s interaction with water is a highly violent and exothermic process in which potassium carbonate is split into potassium and carbonate ions . Also, when we mix solutions of an acid and a base, an acid-base neutralization reaction occurs .Physical And Chemical Properties Analysis

The molar mass of Potassium Carbonate is 62.024 grams per mole . Its density in its standard state is 1.668 grams per cubic centimetre . It is soluble in water to form a strong alkaline solution . It is a weak acid and it forms carbonate and bicarbonate salts .Applications De Recherche Scientifique

1. Energy Storage

- Potassium-Ion Batteries: Potassium carbonate plays a role in the development of potassium-ion batteries, which are gaining attention due to the abundance of potassium resources. Hard carbon derived from cotton, treated with hydrochloric acid and high-temperature carbonization, shows potential for use as an anode material in these batteries (He et al., 2018).

2. Environmental Applications

- CO2 Absorption: Potassium carbonate solutions are being explored for their ability to absorb CO2. Amino acid salts in aqueous potassium carbonate solutions show higher CO2 loading capacity compared to monoethanolamine, indicating potential for CO2 capture and sequestration (Lim et al., 2012).

- Corrosion Studies: Research on the corrosion characteristics of potassium salts of amino acids has provided insights into their application in CO2 absorption processes, with implications for materials used in carbon capture technologies (Ahn et al., 2010).

3. Agricultural and Soil Science

- Carbon Mineralization in Soil: Studies have shown that potassium salts, such as those found in distillery effluent, can influence carbon mineralization in soil, thus affecting CO2 evolution and potentially impacting soil health and crop growth (Chandra et al., 2002).

4. Material Science

- Activated Carbon Production: Potassium carbonate is used as an activating agent in the production of activated carbon from various sources, impacting the material's porosity and surface area, crucial for environmental and industrial applications (Heidarinejad et al., 2020).

5. Chemical Engineering

- Chemical Synthesis: Potassium carbonate is utilized in various chemical synthesis processes. For example, the potassium salt of carboxylic acids is used as a carboxylating agent in CO2 exchange, demonstrating its role in efficient and environmentally friendly chemical reactions (Wang et al., 2023).

6. Electrochemistry

- Graphene Oxide Reduction: In the field of electrochemistry, elemental potassium is employed in the thermal exfoliation of graphene oxides, affecting the material's electron transfer rates and its electrochemical properties. This has significant implications for energy storage and sensing applications (Eng et al., 2013).

7. Catalysis

- Catalyst Support: Potassium carbonate finds use in catalysis, for example, in the preparation of hierarchically porous carbon for supporting palladium nanoparticles, enhancing the activity in chemical reactions like formic acid dehydrogenation (Wang et al., 2018).

Mécanisme D'action

Safety and Hazards

Potassium Carbonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Propriétés

InChI |

InChI=1S/CH2O3.K/c2-1(3)4;/h(H2,2,3,4); | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEFNFIKZWUAEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)O.[K] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2KO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17353-70-7 | |

| Details | Compound: Carbonic acid, potassium salt | |

| Record name | Carbonic acid, potassium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17353-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

101.123 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbonic acid, potassium salt | |

CAS RN |

298-14-6, 584-08-7, 17353-70-7 | |

| Record name | Potassium bicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6,13,16,23,26,33,36-Octaoxapentacyclo[36.2.2.28,11.218,21.228,31]octatetraconta-8,10,18,20,28,30,38,40,41,43,45,47-dodecaene-2,7,12,17,22,27,32,37-octone](/img/structure/B3392962.png)

![Benzyl exo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3392971.png)

![(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3392998.png)

![(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol](/img/structure/B3393058.png)